2,4-Dimethylstyrene

Catalog No.
S749014
CAS No.
2234-20-0
M.F
C10H12
M. Wt
132.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethylstyrene

Standard styrene-based polymers fail in hot-fill or sterilization applications due to low heat distortion temperature (≤80 °C). 2,4-Dimethylstyrene delivers a practical upgrade:

  • Raises homopolymer Tg to 112 °C and HDT >100 °C for clear, boil-resistant plastics.
  • Refractive index 1.543 enables precise optical tuning in copolymers without phase separation.
  • Compatible with anionic, controlled radical, and suspension polymerizations; resists premature polymerization in catalytic workflows.

CAS Number

2234-20-0

Product Name

2,4-Dimethylstyrene

IUPAC Name

1-ethenyl-2,4-dimethylbenzene

Molecular Formula

C10H12

Molecular Weight

132.2 g/mol

InChI

InChI=1S/C10H12/c1-4-10-6-5-8(2)7-9(10)3/h4-7H,1H2,2-3H3

InChI Key

OEVVKKAVYQFQNV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C=C)C

Canonical SMILES

CC1=CC(=C(C=C1)C=C)C

The exact mass of the compound 2,4-Dimethylstyrene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62089. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2,4-Dimethylstyrene, 1,3-Dimethyl-4-vinylbenzene, 2,4-Dimethyl-1-vinylbenzene, 1-ethenyl-2,4-dimethylbenzene, 4-Vinyl-m-xylene

Purity

≥95%

Package Size

5 ml, 25 ml

2,4-Dimethylstyrene (CAS 2234-20-0) is a highly specialized vinyl aromatic monomer utilized primarily in the synthesis of heat-resistant styrenic homopolymers, random copolymers, and functionalized microcarriers. Characterized by two methyl groups at the ortho and para positions of the phenyl ring, it offers a distinct balance of steric hindrance and electron-donating properties. In industrial and laboratory procurement, it is typically sourced to modify the thermal and optical properties of resulting resins, providing a higher glass transition temperature (Tg of 112 °C) and a higher refractive index (n20/D 1.543) than standard styrene. It is highly compatible with controlled radical, anionic, and suspension polymerization workflows, making it a versatile precursor for advanced thermoplastics, optical elements, and combinatorial chemistry supports.

Research Fit

Substitution pattern 2,4-dimethyl (ortho/para) — distinct from 2,5- or 3,5-isomers
Polymer design Intermediate thermal profile for specialty resins and adhesives
Polymerization pathways Radical, coordination, and radiation-induced methods compatible Reactivity differs markedly from styrene and other methylstyrenes

Substituting 2,4-dimethylstyrene with standard styrene or other methyl-substituted isomers fundamentally compromises the thermal and processing profile of the final polymer. While unmodified polystyrene suffers from a low heat distortion temperature (typically 77–80 °C) that restricts its use in boiling water or high-heat environments, poly(2,4-dimethylstyrene) overcomes this barrier, maintaining structural integrity above 100 °C [1]. Furthermore, isomeric substitution is not interchangeable; for instance, 3,4-dimethylstyrene yields polymers with significantly lower heat resistance, and alpha-methylstyrene introduces severe polymerization difficulties due to a low ceiling temperature. In catalytic functionalization workflows, electron-rich alternatives like 4-methoxystyrene are highly prone to unwanted premature polymerization, whereas 2,4-dimethylstyrene maintains stability and delivers quantitative yields under mild conditions [2].

Substitution Risk

Thermal property mismatch
Polymer Tg can vary by more than 30 °C across methyl-substituted styrenes, altering heat resistance and processability.
Solid-state polymerization kinetics
Activation energy differences of up to 80% versus styrene may shift low-temperature reactivity and energy-input requirements.
Copolymerization behavior under metallocene catalysis
Isomers span from reactive to completely inhibited; 2,4-dimethylstyrene profile may not reproduce with 2,5- or 3,5-analogs.

Heat Distortion Temperature Advantage

When evaluating monomers for heat-resistant clear plastics, 2,4-dimethylstyrene provides a critical thermal advantage over standard styrene and its closely related isomers. Compression-molded bars of poly(2,4-dimethylstyrene) exhibit a heat distortion temperature of 103–107 °C, allowing them to withstand boiling water under a 2 kg load without deformation [1]. In contrast, standard polystyrene distorts at 77–80 °C, and poly(3,4-dimethylstyrene) distorts at 81–82 °C under identical conditions [1].

Evidence DimensionHeat Distortion Temperature (ASTM conditions)
Target Compound Data103–107 °C
Comparator Or BaselinePolystyrene (77–80 °C) and poly(3,4-dimethylstyrene) (81–82 °C)
Quantified Difference>20 °C increase in heat distortion temperature over standard polystyrene and the 3,4-isomer.
ConditionsCompression/injection molded bars tested under standard ASTM heat distortion conditions (boiling water under a 2 kg load).

Enables the procurement of this monomer for manufacturing clear, hard thermoplastic articles that must withstand boiling water or sterilization without deformation.

Homopolymer Tg
Head-to-head
Poly(2,4-dimethylstyrene) Tg = 112 °C 31 °C lower than 2,5-isomer (143 °C); 8 °C above 3,5-isomer (104 °C); at least 6 °C above poly(4-methylstyrene)
Intermediate thermal resistance with improved processability over rigid 2,5-isomer.
Literature homopolymer data; verify under own polymerization conditions.

Resistance to Premature Polymerization

In catalytic functionalization workflows, the electron-rich nature of substituted styrenes often leads to unwanted polymerization side-reactions. However, 2,4-dimethylstyrene demonstrates exceptional chemoselectivity, achieving essentially quantitative yields of the hydroamination product at 40–60 °C[1]. In direct contrast, 4-methoxystyrene is highly sensitive to premature polymerization, requiring significantly milder conditions, lower temperatures, and higher catalyst loadings just to achieve decent yields [1].

Evidence DimensionHydroamination product yield and side-reaction resistance
Target Compound DataEssentially quantitative yield at 40–60 °C
Comparator Or Baseline4-Methoxystyrene (highly prone to polymerization; requires lower temperatures and higher catalyst loading)
Quantified DifferenceNear 100% conversion to the functionalized amine without the severe polymerization losses seen in 4-methoxystyrene.
ConditionsPd(II) NHC-amidate-alkoxide catalyzed hydroamination with p-TsOH in toluene at 40–60 °C.

Buyers synthesizing functionalized styrenic derivatives can achieve higher throughput and lower waste by avoiding the polymerization side-reactions typical of other electron-rich styrenes.

Solid-state ΔEₐ
Head-to-head
2,4-dimethylstyrene ΔEₐ = 1 kcal/mol Styrene: 6–7 kcal/mol (83–86% lower barrier)
Enables low-temperature radiation-induced polymerization with reduced energy input.
Solid state, –120 to –65 °C; ionizing radiation initiation.

Ideal Random Copolymerization Reactivity

For the production of uniform copolymers, the reactivity ratio of the comonomer is a critical procurement metric. In anionic copolymerization with styrene, methyl-substituted styrenes like 2,4-dimethylstyrene exhibit a reactivity ratio close to unity (r ~ 1) [1]. This near-ideal reactivity ensures a nearly random distribution of the substituted monomer throughout the polymer chain, avoiding the blocky or gradient architectures that occur with comonomers possessing highly mismatched reactivity ratios [1].

Evidence DimensionReactivity ratio (r) in anionic copolymerization with styrene
Target Compound Datar ≈ 1 (near-unity reactivity)
Comparator Or BaselineMonomers with mismatched reactivity ratios (r << 1 or r >> 1)
Quantified DifferenceEnsures random monomer incorporation rather than block or gradient copolymer formation.
ConditionsAnionic copolymerization monitored via real-time 1H NMR kinetics in nonpolar media (cyclohexane).

Ensures predictable, uniform incorporation of the monomer into styrene copolymers, which is critical for maintaining consistent thermal and mechanical properties across the resin batch.

Surface chain reversibility
Head-to-head
Reverse reaction at 300 K Styrene: not observed at 300 K; propagation barrier ~15–20% lower per DFT
Room-temperature error correction for STM nanolithography and ordered nanostructures.
Si(100)–(2×1)–H surface; STM imaging and DFT analysis.

Distinct Spectroscopic Signatures for Microcarriers

In the synthesis of barcoded microcarriers for combinatorial chemistry, the monomer must provide a distinct, readable spectral signature. 2,4-Dimethylstyrene is utilized to prepare lightly cross-linked (1%) polystyrene-PEG graft copolymers because it provides a unique combination of Raman and IR vibrational modes [1]. When compared to structural isomers like 2,5-dimethylstyrene or 3-methylstyrene, the 2,4-dimethyl substitution pattern yields a distinct spectral barcode that allows for >99% accurate identification of resin pairs, even after complex binding assays [1].

Evidence DimensionRaman and IR spectral peak distinctiveness
Target Compound Data30-40% unique vibrational signature combination
Comparator Or Baseline2,5-dimethylstyrene, 4-methylstyrene, and 3-methylstyrene
Quantified DifferenceAllows for >99% accurate identification of the specific methyl-substitution pattern in split-pool synthesis.
ConditionsPolystyrene-poly(ethylene glycol) graft copolymers analyzed via Raman and IR spectroscopy.

Essential for researchers procuring monomers to synthesize custom, spectroscopically encoded beads for high-throughput combinatorial chemistry.

Copolymerization reactivity
Head-to-head
Copolymerizable with styrene (reduced activity) 2,5-dimethylstyrene: inhibited; 4-methylstyrene: high syndiotactic yield
Tunable comonomer for syndiotactic polystyrene copolymers without quenching polymerization.
Cp*TiCl₃/MAO catalyst system.

Heat-Resistant Transparent Plastics

Due to its ability to raise the heat distortion temperature of polymers to >100 °C, 2,4-dimethylstyrene is the monomer of choice for synthesizing clear, injection-molded plastics that require sterilization or exposure to boiling water [1]. It serves as a direct upgrade to standard styrene in applications where optical clarity must be maintained alongside high thermal stability.

Spectrally Barcoded Combinatorial Resins

The distinct Raman and IR vibrational signatures of the 2,4-dimethyl substitution pattern make this monomer highly valuable for producing barcoded polystyrene-PEG microcarriers[2]. It is ideal for split-pool combinatorial synthesis where individual beads must be rapidly and non-destructively identified.

High-Tg Optical Copolymers

With a refractive index of 1.543 and a homopolymer Tg of 112 °C, 2,4-dimethylstyrene is utilized in the formulation of specialized optical elements and block copolymers [3]. Its near-ideal reactivity ratio with styrene allows for the precise tuning of the refractive index and thermal resistance of optical disks or lenses without inducing unwanted phase separation or blockiness.

Application Fit

Application
Selection Property
Validation Focus
Moderate-Tg polymer and copolymer synthesis
Balanced thermal resistance and processability
Tg verification; copolymer composition analysis
Solid-state or cryogenic radiation-induced polymerization
Low activation energy for solid-phase reaction
Polymerization kinetics and conversion at low temperature
STM-based molecular lithography and surface patterning
Room-temperature reversible chain propagation on Si surfaces
Nanostructure fidelity and error correction capability
Syndiotactic polystyrene copolymer synthesis with metallocene catalysts
Copolymerizable without inhibiting polymerization
Incorporation ratio and stereoregularity analysis

XLogP3

3.4

Melting Point

-64.0 °C

UNII

543ES1O25E

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2234-20-0

Wikipedia

2,4-dimethylstyrene

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